molecular formula C20H40O7P2 B1263881 Tetrahydrogeranylgeranyl diphosphate

Tetrahydrogeranylgeranyl diphosphate

Cat. No. B1263881
M. Wt: 454.5 g/mol
InChI Key: VZBGWADXUJSBTI-HMMYKYKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrahydrogeranylgeranyl diphosphate is a diterpenoid.

Scientific Research Applications

1. Enzymatic Synthesis and Applications

Tetrahydrogeranylgeranyl diphosphate (THGGDP) is involved in enzymatic reactions within isoprenoid biosynthesis. Geranylgeranyl diphosphate synthase, which synthesizes THGGDP from isopentenyl diphosphate and dimethylallyl diphosphate, plays a pivotal role in the biosynthesis of C20 isoprenoid diphosphates. This enzyme has been studied for its potential in biotechnological applications, including the synthesis of bioactive compounds and pharmaceuticals (Chen & Poulter, 1993).

2. Role in Cell Survival and Proliferation

Geranylgeranyl diphosphate is crucial for the post-translational modification of proteins through geranylgeranylation. This process has implications in cell survival and proliferation, influencing the anti-proliferative effects of certain clinical agents. The understanding of geranylgeranyl diphosphate synthase in this context is significant for the development of new therapeutic strategies (Agabiti et al., 2016).

3. In Vitro and In Vivo Bioaccess

THGGDP, as a precursor in the biosynthesis of geranyl diphosphate and other isoprenoid diphosphates, contributes to the enzymatic formation of various prenylated compounds. These compounds have applications ranging from pharmaceuticals to fragrances. The study of THGGDP's role in these pathways is vital for simplifying biochemical access to these compounds (Couillaud et al., 2019).

4. Potential in Biotechnology and Metabolic Engineering

The modular structure and enzymatic activity of geranylgeranyl diphosphate synthase in yeast have been engineered to improve the production of isoprenoids, including diterpenes. This highlights the potential of THGGDP-related enzymes in biotechnology and metabolic engineering for the sustainable and economic production of valuable terpenes (Ignea et al., 2015).

5. Research in Malaria Drug Target

Molecular dynamics investigations of geranylgeranyl diphosphate synthase from Plasmodium vivax, focusing on its structure, function, and inhibition, are crucial for developing new antimalarial drugs. Understanding the dynamics of this enzyme and its inhibitors can guide the development of novel therapeutic agents (Ricci et al., 2016).

properties

Molecular Formula

C20H40O7P2

Molecular Weight

454.5 g/mol

IUPAC Name

phosphono [(2E)-3,7,11,15-tetramethylhexadeca-2,14-dienyl] hydrogen phosphate

InChI

InChI=1S/C20H40O7P2/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-26-29(24,25)27-28(21,22)23/h9,15,18-19H,6-8,10-14,16H2,1-5H3,(H,24,25)(H2,21,22,23)/b20-15+

InChI Key

VZBGWADXUJSBTI-HMMYKYKNSA-N

Isomeric SMILES

CC(CCCC(C)CCC=C(C)C)CCC/C(=C/COP(=O)(O)OP(=O)(O)O)/C

Canonical SMILES

CC(CCCC(C)CCC=C(C)C)CCCC(=CCOP(=O)(O)OP(=O)(O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrahydrogeranylgeranyl diphosphate
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Tetrahydrogeranylgeranyl diphosphate
Reactant of Route 3
Tetrahydrogeranylgeranyl diphosphate
Reactant of Route 4
Tetrahydrogeranylgeranyl diphosphate
Reactant of Route 5
Tetrahydrogeranylgeranyl diphosphate
Reactant of Route 6
Tetrahydrogeranylgeranyl diphosphate

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